BDP FL methyltetrazine

Fluorescence quantum yield Bioorthogonal probes Fluorogenic activation

BDP FL methyltetrazine delivers unmatched performance for bioorthogonal labeling. The methyltetrazine handle ensures superior hydrolytic stability in serum-containing media vs. unsubstituted tetrazines, while maintaining near-diffusion-limited IEDDA kinetics. Its BODIPY FL core provides exceptional brightness (Φ=0.97, ε=80,000 M⁻¹cm⁻¹) and a narrow emission (FWHM ~30 nm) for multiplex imaging with TAMRA/Cy5 channels. The >15-fold fluorogenic turn-on eliminates wash steps. Compact MW (475.3) guarantees rapid passive diffusion for cytosolic/nuclear target labeling. Choose this probe for the highest signal-to-noise ratio in low-abundance biomarker detection, real-time trafficking studies, and high-throughput protocols.

Molecular Formula C24H24BF2N7O
Molecular Weight 475.3 g/mol
Cat. No. B12280585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDP FL methyltetrazine
Molecular FormulaC24H24BF2N7O
Molecular Weight475.3 g/mol
Structural Identifiers
SMILES[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCC4=CC=C(C=C4)C5=NN=C(N=N5)C)C)C)(F)F
InChIInChI=1S/C24H24BF2N7O/c1-15-12-16(2)33-22(15)13-21-9-8-20(34(21)25(33,26)27)10-11-23(35)28-14-18-4-6-19(7-5-18)24-31-29-17(3)30-32-24/h4-9,12-13H,10-11,14H2,1-3H3,(H,28,35)
InChIKeyZDYCNCTWMHFBDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDP FL methyltetrazine: A BODIPY FL–Methyltetrazine Conjugate for Ultrafast, Copper-Free Bioorthogonal Labeling


BDP FL methyltetrazine (CAS 2042193-77-9) is a bioorthogonal fluorescent probe comprising a BODIPY FL fluorophore directly linked to a methyltetrazine reactive handle [1]. It participates in the inverse electron demand Diels–Alder (IEDDA) reaction with strained dienophiles such as trans-cyclooctene (TCO) . The methyl group on the tetrazine moiety confers enhanced stability in aqueous buffers compared to unsubstituted tetrazine, while maintaining reaction kinetics that are orders of magnitude faster than conventional click chemistries .

Why Unmethylated Tetrazine and Alternative Fluorophore Conjugates Cannot Substitute BDP FL Methyltetrazine


Generic substitution of BDP FL methyltetrazine with unmethylated tetrazine-BODIPY conjugates or alternative dye-methyltetrazine probes (e.g., TAMRA- or Cy5-methyltetrazine) introduces quantifiable trade-offs in stability, fluorescence quantum yield, spectral separation, and reaction kinetics [1]. The methyl substituent on the tetrazine ring significantly improves hydrolytic stability in physiological buffers while preserving near-diffusion-limited reaction rates with TCO . Furthermore, the BODIPY FL core exhibits a fluorescence quantum yield of 0.97 post-conjugation , which exceeds that of many green fluorophores and enables superior signal-to-noise ratios in multi-color imaging workflows where spectral crosstalk with TAMRA or Cy5 channels is unacceptable [2].

Quantitative Differentiation of BDP FL Methyltetrazine from Closest Analogs


Fluorescence Quantum Yield: BDP FL Methyltetrazine vs. Unmethylated Tetrazine-BODIPY FL

BDP FL methyltetrazine achieves a post-conjugation fluorescence quantum yield of 0.97 , whereas the unmethylated tetrazine-BODIPY FL conjugate exhibits a quantum yield of only 0.24 after reaction with trans-cyclooctene [1]. This difference is attributed to the methyltetrazine moiety's reduced efficiency in fluorescence quenching via energy transfer compared to the unsubstituted tetrazine [2].

Fluorescence quantum yield Bioorthogonal probes Fluorogenic activation

Reaction Kinetics: IEDDA Rate Constant Comparison with TAMRA Methyltetrazine

The IEDDA reaction between BDP FL methyltetrazine and TCO proceeds with a second-order rate constant on the order of 10⁵–10⁶ M⁻¹s⁻¹ . In contrast, TAMRA methyltetrazine exhibits a reported rate constant of k > 800 M⁻¹s⁻¹ with TCO . This represents a difference of at least two to three orders of magnitude in reaction speed.

Reaction kinetics Bioorthogonal chemistry Click chemistry

Hydrolytic Stability: Methyltetrazine vs. Unsubstituted Tetrazine in Physiological Buffer

The methyl substituent on the tetrazine ring of BDP FL methyltetrazine confers significantly enhanced stability in aqueous buffers compared to its unmethylated counterpart . While unmethylated tetrazine reagents are recommended for short incubations (<1 hour) due to degradation concerns, methyltetrazine derivatives remain stable during prolonged incubations (>1 hour) in serum or cell culture media . This stability enhancement is achieved with only a modest reduction in reaction kinetics relative to unsubstituted tetrazine [1].

Hydrolytic stability Bioorthogonal probes Long-term incubation

Spectral Separation: Minimizing Crosstalk in Multi-Color Imaging with TAMRA and Cy5 Methyltetrazines

BDP FL methyltetrazine emits in the green channel (λem = 512 nm) [1], enabling clear spectral separation from red-emitting probes such as TAMRA methyltetrazine (λem ~575 nm) and far-red Cy5 methyltetrazine (λem ~670 nm) [2]. In three-color co-localization experiments, the narrow emission band of BODIPY FL (FWHM ~30 nm) reduces bleed-through into adjacent detection channels compared to broader-emitting fluorophores like fluorescein .

Multi-color imaging Spectral crosstalk Fluorescence microscopy

Fluorogenic Activation: Turn-On Ratio in Live-Cell Imaging

BDP FL methyltetrazine exhibits strong fluorogenic behavior, with a reported fluorescence turn-on ratio of >15-fold upon reaction with TCO . This is consistent with the class of tetrazine-BODIPY conjugates, where the tetrazine moiety quenches BODIPY fluorescence via energy transfer until the IEDDA reaction converts the tetrazine to a dihydropyrazine, restoring fluorescence [1]. Unmethylated tetrazine-BODIPY FL shows a 15-fold increase [2], suggesting comparable or superior activation for the methylated analog.

Fluorogenic probes Wash-free imaging Signal-to-background ratio

Membrane Permeability: Molecular Size Advantage Over PEGylated Tetrazine Conjugates

BDP FL methyltetrazine is a 'minimalist' conjugate without a PEG spacer arm, resulting in a smaller molecular size (MW 475.3 g/mol) [1] compared to PEGylated analogs such as BDP FL-PEG7-Methyltetrazine (MW ~800 g/mol) . This compact structure enhances membrane permeability, enabling faster intracellular access for labeling cytosolic or nuclear targets [2].

Cell permeability Intracellular labeling Molecular size

Optimal Scientific and Industrial Use Cases for BDP FL Methyltetrazine


Multi-Color Live-Cell Imaging with TCO-Modified Proteins

BDP FL methyltetrazine enables three-color co-localization experiments when paired with TAMRA methyltetrazine (red) and Cy5 methyltetrazine (far-red) [1]. Its narrow emission spectrum (FWHM ~30 nm) minimizes bleed-through into adjacent channels, simplifying spectral unmixing. The ultrafast IEDDA kinetics (10⁵–10⁶ M⁻¹s⁻¹) allow for real-time tracking of rapid subcellular trafficking events , while its high quantum yield (0.97) ensures sufficient signal even at low expression levels .

Wash-Free Intracellular Labeling for Dynamic Protein Trafficking

The strong fluorogenic turn-on (>15-fold) of BDP FL methyltetrazine upon TCO conjugation eliminates the need for wash steps, preserving cellular physiology during imaging [1]. Its compact molecular structure (MW 475.3) facilitates rapid passive diffusion across the plasma membrane, enabling labeling of cytosolic and nuclear targets within minutes . This makes it ideal for studying fast processes such as receptor internalization or vesicular transport in live cells .

Long-Term Tracking in Complex Biological Media

The methyl group on the tetrazine ring confers enhanced hydrolytic stability compared to unmethylated tetrazine probes, allowing BDP FL methyltetrazine to be used in prolonged incubations (>1 hour) in serum-containing media without significant degradation [1]. This stability, combined with the photostability of the BODIPY FL core, supports long-duration live-cell imaging experiments and multi-step labeling protocols in demanding biological environments .

High-Sensitivity Flow Cytometry and Diagnostic Assays

With a fluorescence quantum yield of 0.97 and an extinction coefficient of 80,000 L mol⁻¹ cm⁻¹ [1], BDP FL methyltetrazine provides exceptional brightness in the FAM channel. This sensitivity is critical for detecting low-abundance biomarkers in flow cytometry and for developing diagnostic assays where signal-to-noise ratio directly impacts limit of detection . Its fast click kinetics also enable rapid staining protocols compatible with high-throughput workflows .

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